Ditosylmethane, commonly referred to as diindolylmethane (DIM), is a compound derived from the digestion of indole-3-carbinol, found in cruciferous vegetables. It has garnered attention due to its potential therapeutic effects in various diseases, including cancer. Research has focused on its molecular mechanisms of action and its applications in fields such as oncology and metabolic regulation.
DIM has been shown to exhibit antileukemic activity, particularly in acute myelogenous leukemia (AML) cells. A study on a novel ring-substituted derivative of DIM demonstrated its ability to inhibit AML cell growth through apoptosis induction. This process involved the loss of mitochondrial inner transmembrane potential, release of cytochrome c, and caspase activation. The intrinsic apoptotic pathway was implicated, with partial resistance observed in cells overexpressing Bcl-2 or lacking Bax or caspase-9. Additionally, this DIM derivative transiently inhibited extracellular signal-regulated kinase (ERK) phosphorylation and activity, and abrogated Bcl-2 phosphorylation. The role of peroxisome proliferator-activated receptor gamma (PPARgamma) in apoptosis was also studied, suggesting both receptor-dependent and independent cell death pathways1.
Methyl-substituted DIMs have been investigated for their ability to inhibit estrogen-induced growth in breast cancer cells. These compounds were found to bind to the aryl hydrocarbon receptor (AhR) and act as selective AhR modulators (SAhRMs), inhibiting estrogen receptor crosstalk. In animal models, certain methyl-substituted DIMs significantly inhibited mammary tumor growth without observable changes in organ/body weights or histopathology, indicating potential for clinical treatment of breast cancer2.
DIM's effects on cytosolic calcium concentrations and cell viability were explored in human hepatoma cells. It was found to evoke a concentration-dependent rise in intracellular calcium, which was attributed to phospholipase C-dependent calcium release from the endoplasmic reticulum and calcium influx via phospholipase A2-sensitive channels. At higher concentrations, DIM induced apoptosis, suggesting a mechanism involving calcium signaling pathways3.
Dibenzoylmethane (DBM), a related compound, has been shown to regulate metabolic activity through AMP-activated protein kinase (AMPK)-mediated pathways. DBM increased AMPK phosphorylation, stimulated glucose uptake in skeletal muscle cells, and inhibited adipogenesis in pre-adipocytes. These effects were linked to increased intracellular calcium, p38 MAPK phosphorylation, and GLUT4 expression and translocation. In vivo, DBM suppressed weight gain and fat accumulation in mice on a high-fat diet, indicating its potential in managing metabolic disorders4.
DBM also exhibits growth inhibitory effects on human prostate cancer cells by deregulating the cell cycle. Flow cytometric analyses indicated that DBM exposure led to cell cycle disruptions, correlating with cytostatic effects. This suggests a potential role for DBM in the prevention and treatment of prostate cancer5.
DIM has been reported to suppress ovarian cancer growth and enhance the efficacy of cisplatin, a chemotherapy drug. It induced apoptosis in ovarian cancer cells, reduced STAT3 phosphorylation, and inhibited its nuclear translocation, DNA binding, and transcriptional activity. DIM also decreased levels of IL-6, cell invasion, and angiogenesis by suppressing HIF-1α and VEGF. These findings support the potential of DIM as an adjunct to chemotherapy in ovarian cancer treatment6.
The studies reviewed here demonstrate the diverse applications of ditosylmethane and its derivatives in the field of oncology, with promising results in leukemia, breast, liver, prostate, and ovarian cancers. Its mechanisms of action include modulation of apoptotic pathways, inhibition of cell growth and invasion, and enhancement of chemotherapy efficacy. Additionally, its role in metabolic regulation suggests potential benefits in managing metabolic disorders. These findings underscore the therapeutic potential of ditosylmethane and warrant further clinical investigation.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: